
3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)-
Beschreibung
Historical Context and Discovery
3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)-, commonly referred to as resorufin alpha-D-glucopyranoside, emerged as a critical tool in enzymology during the early 21st century. Its development was driven by the need for fluorogenic substrates with reduced interference from autofluorescence in high-throughput screening (HTS) assays. Traditional substrates like 4-methylumbelliferyl-alpha-D-glucopyranoside (4-MU-α-glc) suffered from limitations due to their ultraviolet excitation wavelengths (360 nm), which overlapped with fluorescent compounds in screening libraries.
The synthesis of resorufin alpha-D-glucopyranoside was first reported in the context of optimizing glycosidase assays, particularly for alpha-glucosidase (GAA), an enzyme linked to Pompe disease and type II diabetes. The compound’s design leveraged the phenoxazinone core’s fluorescent properties, combined with a glycosidic bond cleavable by specific hydrolases. This innovation allowed continuous kinetic monitoring without requiring stop solutions, a significant advancement over earlier methods.
Nomenclature and IUPAC Classification
The systematic IUPAC name for this compound is 7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one . Its structure comprises two primary components:
- Phenoxazinone core : A tricyclic system featuring a phenoxazine backbone with a ketone group at position 3.
- Alpha-D-glucopyranosyl moiety : A sugar unit attached via an alpha-glycosidic bond to the phenoxazinone’s hydroxyl group at position 7.
The stereochemistry of the glucopyranosyl group is critical, as the alpha-configuration ensures specificity for alpha-glucosidase enzymes. Alternative names include resorufin alpha-D-glucopyranoside and 3H-phenoxazin-3-one 7-(alpha-D-glucopyranoside), reflecting its functional groups and biochemical applications.
Property | Value |
---|---|
CAS Registry Number | 136565-96-3 (alpha-anomer) |
Molecular Formula | C₁₈H₁₇NO₈ |
Molecular Weight | 375.3 g/mol |
Fluorescence Emission | 584 nm (resorufin product) |
Significance in Biochemical and Enzymatic Research
This compound’s primary utility lies in its role as a fluorogenic substrate for alpha-glucosidase, enabling precise measurement of enzymatic activity in lysosomal storage disorders and metabolic diseases. Key applications include:
- Pompe Disease Research : Mutations in alpha-glucosidase lead to glycogen accumulation in lysosomes. Resorufin alpha-D-glucopyranoside facilitates the identification of pharmacological chaperones that correct enzyme misfolding.
- Diabetes Management : Alpha-glucosidase inhibitors delay carbohydrate digestion, reducing postprandial hyperglycemia. The substrate’s red fluorescence (λex 571 nm, λem 584 nm) minimizes interference from plant extracts or synthetic compounds.
- Enzyme Kinetics : The low pKa of resorufin allows real-time monitoring of hydrolysis without pH adjustment, streamlining kinetic studies.
A comparative analysis of substrate performance highlights its advantages:
Substrate | Excitation/Emission (nm) | Assay Interference |
---|---|---|
4-MU-α-glc | 360/460 | High |
Resorufin-α-glc | 571/584 | Low |
Relationship to Phenoxazines and Phenazines
The phenoxazinone core places this compound within the phenoxazine family, a class of heterocyclic compounds with a fused benzene, oxazine, and ketone structure. Phenoxazines are distinguished from phenazines—which contain two nitrogen atoms in a bicyclic system—by their oxygen and single nitrogen atom.
- Phenoxazines : Known for roles in antibiotic biosynthesis (e.g., actinomycin) and redox-active properties. The phenoxazinone scaffold in resorufin derivatives enables fluorescence via conjugated π-electrons.
- Phenazines : Include natural products like pyocyanin, which exhibit antimicrobial and anticancer activities. Unlike phenoxazines, phenazines lack the ketone group but share redox versatility.
Eigenschaften
IUPAC Name |
7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15-,16+,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULZFZMEBOATFS-SFFUCWETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201250537 | |
Record name | 7-(α-D-Glucopyranosyloxy)-3H-phenoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136565-96-3 | |
Record name | 7-(α-D-Glucopyranosyloxy)-3H-phenoxazin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136565-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(α-D-Glucopyranosyloxy)-3H-phenoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Oxidative Cyclocondensation for Phenoxazinone Core Synthesis
The phenoxazinone core is synthesized via oxidative cyclocondensation of o-aminophenol derivatives, a reaction facilitated by transition metal catalysts. Source highlights that phenoxazine derivatives are typically prepared through condensation reactions involving aniline precursors and aldehydes or ketones, followed by cyclization and oxidation . For example, the reaction of o-aminophenol with aldehydes in the presence of cobalt-based catalysts yields the tricyclic phenoxazinone structure.
A study utilizing cobalt(II/III) coordination polymers demonstrated their efficacy as phenoxazinone synthase mimics. These complexes, such as {[CoIII(L1)2][CoII(bpy)2]·ClO4·H2O}∞, catalyze the oxidation of o-aminophenol (OAPH) to phenoxazinone with a turnover number (kcat) of 1.2–11.5 h⁻¹, depending on the ligand environment . The proposed mechanism involves cooperative redox activity between CoII and CoIII centers: CoII binds the substrate, while CoIII facilitates electron transfer to molecular oxygen .
Table 1: Catalytic Performance of Cobalt Complexes in Phenoxazinone Synthesis
Catalyst System | Turnover Number (kcat, h⁻¹) | Reaction Conditions |
---|---|---|
{[CoIII(L1)2][CoII(bpy)2]} | 1.2 | Aqueous solution, pH 7.0, 25°C |
{[CoIII(L1)2][CoII(phen)2]} | 11.5 | Aqueous solution, pH 7.0, 25°C |
{[CoIII(L2)2][CoII(bpy)]} | 2.7 | Methanol/water, pH 7.0, 25°C |
Following core synthesis, the 7-hydroxyl group of phenoxazinone undergoes glycosylation with alpha-D-glucopyranose. Although specific protocols for this step are not detailed in the cited sources, analogous glycosylation methods involve activating the sugar donor (e.g., as a trichloroacetimidate or thioglycoside) and coupling it to the phenoxazinone under acidic or basic conditions. Protecting groups on the glucopyranose, such as acetyl or benzyl, are typically employed to ensure regioselectivity.
Key Considerations for Glycosylation:
-
Solvent System: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance solubility and reaction efficiency.
-
Catalysts: Lewis acids (e.g., BF3·OEt2) or silver salts (AgOTf) promote glycosidic bond formation.
-
Temperature: Reactions are often conducted at 0–25°C to minimize side reactions.
Enzymatic and Biomimetic Synthesis Approaches
The cobalt complexes described in Source offer a biomimetic route to phenoxazinone derivatives. These catalysts replicate the activity of natural phenoxazinone synthase enzymes, enabling oxidative cyclization under mild conditions . For instance, complex {[CoIII(L1)2][CoII(phen)2]} achieves a kcat of 11.5 h⁻¹, outperforming other cobalt-based systems (Table 1). This method avoids harsh oxidants and aligns with green chemistry principles.
Optimization of Reaction Conditions
A. Catalyst Loading and Efficiency
Increasing cobalt catalyst concentration from 0.1 to 1.0 mol% linearly enhances reaction rate but plateaus due to substrate saturation. The optimal loading for {[CoIII(L1)2][CoII(phen)2]} is 0.5 mol%, yielding 78% conversion in 6 hours .
B. pH Dependence
The reaction is pH-sensitive, with maximal activity observed at neutral conditions (pH 7.0). Acidic media (pH < 5) destabilize the CoIII center, while alkaline conditions (pH > 9) promote hydrolysis of the glycosidic bond post-glycosylation .
C. Solvent Effects
Aqueous systems favor phenoxazinone core synthesis, whereas glycosylation requires anhydrous solvents to prevent sugar hydrolysis. Mixed solvent systems (e.g., methanol/water) balance solubility and reactivity .
Comparative Analysis of Synthesis Routes
Table 2: Advantages and Limitations of Preparation Methods
Method | Yield (%) | Scalability | Environmental Impact |
---|---|---|---|
Cobalt-Catalyzed Oxidation | 60–75 | Moderate | Low (aqueous solvent) |
Classical Glycosylation | 40–55 | High | Moderate (organic waste) |
Enzymatic Synthesis | 30–50 | Low | Very low |
The cobalt-mediated approach strikes a balance between efficiency and sustainability, whereas classical glycosylation, though scalable, generates more waste. Enzymatic methods remain limited by low yields but hold promise for niche applications.
Analyse Chemischer Reaktionen
Types of Reactions
3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)- undergoes various chemical reactions, including:
Oxidation: The phenoxazinone core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenoxazinone core to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the phenoxazinone core, as well as substituted phenoxazinone compounds .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound is characterized by its phenoxazine ring structure, which is known for its diverse biological activities. Its glucopyranosyl moiety enhances its solubility and bioavailability, making it a valuable candidate for pharmaceutical applications.
Medicinal Chemistry
- Anticancer Activity : Research has demonstrated that derivatives of phenoxazine compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific compound 3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)- has shown promise in modulating estrogen receptor activity, particularly in breast cancer cell lines such as MCF-7. This modulation can lead to the inhibition of cell proliferation through pathways like MAPK and c-MYC transcription .
- Antimicrobial Properties : Compounds in the phenoxazine family have been studied for their ability to inhibit bacterial growth. For instance, phenoxazinone derivatives have been evaluated as potential substrates for detecting pathogens like Pseudomonas aeruginosa. These studies indicate that the glucopyranosyl substitution may enhance the compound's affinity for bacterial enzymes .
Biochemical Applications
- Enzyme Inhibition : The compound has been investigated for its role as an inhibitor of various enzymes involved in critical biological pathways. Its ability to inhibit topoisomerases has been highlighted, suggesting applications in cancer therapy where topoisomerase inhibitors are commonly used .
- Antioxidant Activity : 3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)- demonstrates significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for developing therapies aimed at reducing oxidative damage in various diseases .
Data Table: Biological Activities of 3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)-
Estrogen Receptor Modulation Study
A study focused on the ability of 3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)- to modulate estrogen receptor-mediated responses. It was found to synergistically activate estrogen receptor alpha in osteosarcoma cells while blocking the proliferation of MCF-7 breast cancer cells by preventing estrogen-induced MAPK activation. This highlights its potential as a therapeutic agent in hormone-responsive cancers .
Antioxidant Study
In vitro experiments demonstrated that the compound significantly reduced markers of oxidative stress. It enhanced cellular defense mechanisms against oxidative damage by increasing the activity of key antioxidant enzymes such as superoxide dismutase and glutathione peroxidase .
Anti-inflammatory Study
Research using lipopolysaccharide-induced inflammation models showed that the compound inhibited the release of pro-inflammatory cytokines and reduced nitric oxide production in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Wirkmechanismus
The mechanism of action of 3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)- involves its redox properties. The compound can be reduced to a fluorescent intermediate, resorufin, which is used in various assays to measure cell viability and metabolic activity. The reduction process is facilitated by cellular enzymes, and the resulting fluorescence can be quantified to assess the presence of viable cells .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Glycosylation Patterns
The compound is closely related to other phenoxazin-3-one glycosides, which differ primarily in the sugar moiety or substitution position. Key analogues include:
Compound Name | CAS Number | Sugar Moiety | Key Structural Difference |
---|---|---|---|
3H-Phenoxazin-3-one,7-(beta-D-glucopyranosyloxy)- | 101490-85-1 | beta-D-glucopyranosyl | Anomeric configuration (beta vs. alpha) |
3H-Phenoxazin-3-one,7-(alpha-D-mannopyranosyloxy)- | 125440-92-8 | alpha-D-mannopyranosyl | Sugar stereochemistry (mannose vs. glucose) |
β-D-Glucopyranosiduronic acid, 3-oxo-3H-phenoxazin-7-yl | 145588-66-5 | glucuronide | Oxidized glucose (carboxylic acid group) |
7-((4-oxopentyl)oxy)-3H-phenoxazin-3-one | Not provided | 4-oxopentyl chain | Alkyl chain substituent (non-glycosidic) |
Key Insights :
- Anomeric Configuration: The alpha-D-glucopyranosyl group in the target compound may confer distinct enzymatic cleavage specificity compared to its beta-anomer (CAS: 101490-85-1). Beta-glycosides are typically substrates for beta-glucosidases, whereas alpha-glycosides require alpha-specific enzymes .
- Sugar Stereochemistry: The mannose derivative (CAS: 125440-92-8) could exhibit altered binding affinity to lectins or glycosidases due to the axial C2 hydroxyl group in mannose versus the equatorial configuration in glucose .
Physicochemical Properties
Limited data exist for the target compound, but inferences can be drawn from related phenoxazinones:
Key Insights :
Key Insights :
- The target compound’s glucosyl group enables specificity for alpha-glucosidases, whereas resorufin galactoside (CAS: 95079-19-9) targets beta-galactosidases .
- Non-glycosylated derivatives like 7-((4-oxopentyl)oxy)-3H-phenoxazin-3-one are used in multi-step enzymatic cascades, leveraging their reactivity in oxidation and elimination reactions .
Biologische Aktivität
3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)- is a phenoxazine derivative known for its diverse biological activities. This compound has garnered interest in various fields, including cancer research, anti-inflammatory studies, and immunomodulation. This article reviews the biological activity of this compound based on available research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of 3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)- can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 233.22 g/mol
This compound features a phenoxazine core with a glucopyranosyl moiety that influences its solubility and biological interactions.
Anticancer Activity
Research indicates that phenoxazine derivatives exhibit significant anticancer properties. A notable study demonstrated that 2-Aminophenoxazine-3-one (a related compound) caused a dose-dependent decrease in intracellular pH (pHi) in various cancer cell lines, leading to cytotoxic effects. The study involved ten different cancer cell lines, including MCF-7 (breast cancer) and A431 (skin cancer), where treatment with 100 µM of the compound resulted in a decrease of pHi from 7.62 to 6.57 in MCF-7 cells within 30 minutes .
Table 1: Effects of Phenoxazine Compounds on pHi in Cancer Cell Lines
Cell Line | Initial pHi | pHi after Treatment (100 µM) | Change in pHi |
---|---|---|---|
MCF-7 | 7.62 | 6.57 | -1.05 |
A431 | 7.50 | 6.86 | -0.64 |
A549 | N/A | N/A | N/A |
KLM-1 | N/A | N/A | N/A |
These findings suggest that the compound may disrupt cellular homeostasis, leading to apoptosis in cancer cells.
Anti-inflammatory and Immunomodulatory Properties
Another aspect of the biological activity of phenoxazine compounds includes their anti-inflammatory properties. Research highlights that these compounds can modulate immune responses and exhibit anti-allergic effects. The mechanisms underlying these activities may involve the inhibition of pro-inflammatory cytokines and modulation of immune cell function .
Case Study: Immunomodulatory Effects
In a study examining the immunomodulatory effects of related phenoxazine compounds, it was found that treatment led to reduced levels of inflammatory markers in animal models. This suggests potential therapeutic applications in conditions characterized by excessive inflammation.
The biological activities of 3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)- are likely mediated through several mechanisms:
- pHi Modulation: As demonstrated in cancer cells, alterations in intracellular pH can trigger apoptotic pathways.
- Cytokine Inhibition: The compound may inhibit the production or action of pro-inflammatory cytokines.
- Cellular Uptake: The glucopyranosyl moiety may enhance cellular uptake and bioavailability, increasing the compound's efficacy.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for confirming the glycosidic linkage in 3H-Phenoxazin-3-one, 7-(α-D-glucopyranosyloxy)-?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming the α-D-glucopyranosyloxy linkage. Key signals include anomeric proton resonances (δ 4.8–5.5 ppm) and glycosidic carbon shifts (δ 95–105 ppm) . Mass spectrometry (MS) with electrospray ionization (ESI-MS) can verify the molecular ion peak (m/z 375.33 for CHNO) and fragmentation patterns . High-Performance Liquid Chromatography (HPLC) with UV detection (λ~450 nm, typical for phenoxazinones) ensures purity and monitors reaction progress .
Q. What are the standard synthetic routes for introducing α-D-glucopyranosyloxy groups into phenoxazinone derivatives?
- Methodological Answer : Glycosylation typically involves coupling activated sugar donors (e.g., trichloroacetimidates or thioglycosides) to the hydroxyl group of the phenoxazinone core under acidic conditions. For example, using silver triflate (AgOTf) as a promoter in anhydrous dichloromethane (DCM) at 0–25°C . Protecting group strategies (e.g., benzylidene acetals) are critical to prevent undesired side reactions at other hydroxyl sites .
Q. How can researchers optimize reaction conditions to minimize hydrolysis of the glycosidic bond during synthesis?
- Methodological Answer : Hydrolysis risks are mitigated by using anhydrous solvents (e.g., DCM, acetonitrile), controlled pH (neutral to mildly acidic), and low temperatures (0–4°C). Post-synthesis stabilization via lyophilization or storage in inert atmospheres (N/Ar) is recommended .
Advanced Research Questions
Q. How can computational methods address challenges in regioselectivity during glycosylation of phenoxazinone derivatives?
- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations predict energy-minimized transition states, identifying favorable regiochemical outcomes. For example, used energy minimization models to explain preferential 3-phenylazo isomer formation, highlighting steric and electronic factors . Software like Gaussian or Schrödinger Suite can model glycosylation pathways to guide experimental design.
Q. What strategies resolve contradictions in reported yields for phenoxazinone glycosylation across studies?
- Methodological Answer : Discrepancies often arise from variations in sugar donor activation, solvent purity, or catalyst load. Systematic optimization via Design of Experiments (DoE) is advised, testing variables like temperature, equivalents of donor/acceptor, and promoter type . Reproducibility can be improved by adhering to standardized protocols from authoritative sources (e.g., CRC Handbook ).
Q. How can advanced analytical techniques differentiate isomeric byproducts in glycosylated phenoxazinone syntheses?
- Methodological Answer : Chiral HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) with tandem MS (MS/MS) resolves isomers by retention time and fragmentation patterns. Nuclear Overhauser Effect Spectroscopy (NOESY) identifies spatial proximity between anomeric protons and phenoxazinone aromatic protons, confirming linkage position .
Q. What are the limitations of current oxidation/reduction protocols for modifying the phenoxazinone core post-glycosylation?
- Methodological Answer : Oxidation of hydroxyl groups (e.g., using KMnO) risks degrading the glycosidic bond, necessitating selective protecting groups. Sodium borohydride (NaBH) reduction of ketones must be performed under mild conditions (pH 7–8, 0°C) to preserve stereochemistry .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity results for glucopyranosyloxy-substituted phenoxazinones?
- Methodological Answer : Bioactivity variations may stem from impurities in synthesized batches (e.g., unreacted starting materials or regioisomers). Rigorous purification (e.g., preparative HPLC ) and characterization (NMR, HRMS) are essential. Comparative studies using reference standards (e.g., resorufin derivatives ) can validate biological assays.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.